molecular formula C16H10N2 B14754529 Naphtho[2,3-g]quinazoline CAS No. 257-82-9

Naphtho[2,3-g]quinazoline

Cat. No.: B14754529
CAS No.: 257-82-9
M. Wt: 230.26 g/mol
InChI Key: GLQOTTNKRRQVFI-UHFFFAOYSA-N
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Description

Naphtho[2,3-g]quinazoline is a polycyclic aromatic compound featuring a quinazoline ring system fused with a naphthalene group . This structure classifies it among the nitrogen-containing heterocycles, which are of significant interest in medicinal and organic chemistry due to their diverse biological activities . The quinazoline core is a privileged scaffold in drug discovery, forming the basis of several established therapeutic agents . Notably, various approved quinazoline-based drugs, such as gefitinib, erlotinib, and afatinib, are known to function as kinase inhibitors, primarily targeting the epidermal growth factor receptor (EGFR) to exert anti-proliferative effects in cancer cells . Recent scientific research is actively exploring new quinazoline derivatives to develop multi-target chemotherapeutics with enhanced efficacy and improved safety profiles . Beyond oncology, the quinazoline moiety is also investigated for other pharmacological properties, including potential applications as anticonvulsant agents . As a fused quinazoline derivative, this compound serves as a valuable chemical intermediate for synthesizing more complex heterocyclic systems and for structure-activity relationship (SAR) studies in pharmaceutical research . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

257-82-9

Molecular Formula

C16H10N2

Molecular Weight

230.26 g/mol

IUPAC Name

naphtho[2,3-g]quinazoline

InChI

InChI=1S/C16H10N2/c1-2-4-12-6-14-8-16-15(9-17-10-18-16)7-13(14)5-11(12)3-1/h1-10H

InChI Key

GLQOTTNKRRQVFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C=NC=N4

Origin of Product

United States

Synthetic Methodologies for Naphtho 2,3 G Quinazoline and Its Derivatives

Strategies for Constructing the Naphtho[2,3-g]quinazoline Ring System

Metal-Free Oxidative Cyclization Methodologies

To circumvent the cost and toxicity associated with metal catalysts, metal-free synthetic routes have gained significant attention. These methods often rely on the use of inexpensive and readily available oxidants like iodine, potassium persulfate (K₂S₂O₈), or ammonium persulfate ((NH₄)₂S₂O₈).

Metal-free oxidative cyclization can be achieved through various pathways, including the condensation of 2-aminobenzylamines with aldehydes followed by oxidation. Another approach is the intramolecular oxidative cyclization of N-arylated amidines. Although these methods often require oxidants that can be hazardous, they offer a valuable alternative to metal-catalyzed processes. For example, K₂S₂O₈ can be used to promote oxidative tandem cyclization of primary alcohols with 2-aminobenzamides to form quinazolinones under electrolytic conditions without any transition metal or base.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving process efficiency. nih.govsci-hub.cat This method has been successfully applied to the synthesis of quinazoline (B50416) derivatives, including the fused this compound (benzo[g]quinazoline) system. nih.gov

One reported strategy involves the microwave-assisted direct condensation of N-naphthalen-amidines with aldehydes, in the absence of a Lewis acid catalyst, to produce benzo[g]quinazolines. nih.gov This methodology highlights the advantages of microwave irradiation, which include significantly shorter reaction times and often better yields compared to conventional heating. nih.gov

Furthermore, microwave irradiation has been employed in the three-component reaction of aromatic aldehydes, 2-aminoanthracene, and cyclic 1,3-dicarbonyl compounds to synthesize the related isomeric system, Naphtho[2,3-f]quinoline (B15498161) derivatives. acs.orgnih.gov This demonstrates the utility of microwave assistance in the rapid, one-pot construction of complex, fused heterocyclic compounds with operational simplicity and minimal environmental impact. acs.orgnih.gov

Reactants Method Key Features Product
N-naphthalen-amidines, AldehydesMicrowave-assisted condensationLewis acid-free, rapidBenzo[g]quinazolines nih.gov
Aromatic aldehyde, 2-Aminoanthracene, Cyclic 1,3-dicarbonylsMicrowave-assisted three-component reactionOne-pot, operational simplicityNaphtho[2,3-f]quinoline derivatives acs.orgnih.gov

Green Chemistry Approaches (e.g., Solvent-Free, Ultrasound-Promoted, Aqueous Media)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including quinazoline derivatives, to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents, decreasing reaction times, and improving energy efficiency.

Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a significant advancement in green chemistry. For the synthesis of quinazolinone derivatives, heating a mixture of an anthranilic acid derivative with an amide in the presence of a solid catalyst like montmorillonite K-10 clay has proven effective researchgate.net. This method avoids the use of volatile organic solvents, simplifies work-up procedures, and can lead to high yields of the desired products. Microwave irradiation has also been employed for the solvent- and catalyst-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate, offering a clean and simple reaction with excellent yields in a short time frame nih.govnih.gov.

Ultrasound-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool in green synthesis. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. An environmentally friendly and mild Bischler cyclization to access a variety of quinazoline derivatives has been developed using ultrasound promotion nih.govnih.gov. This method has been successfully used to prepare a library of 53 quinazoline derivatives nih.gov. Another notable example is the ultrasound-assisted synthesis of 4(3H)-quinazolines from 2-aminobenzonitrile and acyl chlorides, which has been shown to be more efficient in terms of yields compared to microwave-assisted methods arkat-usa.org.

Aqueous Media: The use of water as a reaction solvent is highly desirable from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. Graphene oxide nanosheets have been utilized as a catalyst for the synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-ones from anthranilamide and an aldehyde or ketone in an aqueous medium at room temperature.

The following table summarizes various green chemistry approaches for the synthesis of quinazoline derivatives, which can be conceptually applied to the this compound system.

ApproachReactantsCatalyst/ConditionsProductYield (%)Reference
Solvent-FreeAldehyde, 5,5-dimethyl-1,3-cyclohexanedione, urea/thioureaMicrowave irradiationQuinazoline derivativesHigh nih.gov
Solvent-FreeAnthranilic acid, nicotinamideMontmorillonite K-10, 150 °C2-Pyridin-3-yl-3H-quinazolin-4-oneHigh researchgate.net
Ultrasound-Promoted2-Aminobenzonitrile, acyl chloridesYb(OTf)3, 40 °C, 45 min4(3H)-quinazolines95-98 arkat-usa.org
Aqueous MediaAnthranilamide, aldehyde/ketoneGraphene oxide nanosheets, room temp.2,3-dihydroquinazolinones/quinazolin-4(3H)-onesGood to Excellent

Post-Synthetic Functionalization of the this compound Core

Post-synthetic functionalization is a crucial strategy for creating libraries of structurally diverse compounds from a common core, enabling the fine-tuning of their chemical and biological properties.

A mild and effective PyBOP-mediated functionalization has been developed to introduce N-, S-, and O-nucleophiles at the 2-position of the 5,12-dimethoxynaphtho[2,3-g]quinoline-3-carboxylic acid ester core researchgate.net. This method allows for the creation of a broad family of 2-substituted naphtho[2,3-g]quinolines researchgate.net. The reaction proceeds by activating the 2-hydroxy group of the starting material with PyBOP, followed by nucleophilic substitution with various amines, thiols, and alcohols.

The following table details the introduction of various nucleophiles onto the naphtho[2,3-g]quinoline (B14746669) core.

Nucleophile TypeReagentProductReference
N-nucleophileVarious amines2-Amino-naphtho[2,3-g]quinoline derivatives researchgate.net
S-nucleophileVarious thiols2-Thio-naphtho[2,3-g]quinoline derivatives researchgate.net
O-nucleophileVarious alcohols2-Alkoxy-naphtho[2,3-g]quinoline derivatives researchgate.net

Regioselective functionalization allows for the precise modification of a specific position on a molecule, which is essential for structure-activity relationship studies. For quinoline (B57606) and naphthalene (B1677914) systems, which are components of the this compound core, C-H activation has emerged as a powerful tool for regioselective functionalization nih.govmdpi.com. These methods often employ transition metal catalysts to direct the introduction of new functional groups to specific carbon atoms, avoiding the need for pre-functionalized starting materials nih.govmdpi.com.

For instance, the nitrogen atom in the quinoline ring can direct ortho-C-H activation, facilitating functionalization at the C8 position mdpi.com. Similarly, directing groups on the naphthalene moiety can be used to control the position of substitution nih.govresearchgate.net. While specific examples for the this compound core are still emerging, these established principles for its constituent ring systems provide a roadmap for future synthetic efforts in achieving structural diversification.

Synthesis of Specific this compound Derivatives

The targeted synthesis of specific derivatives of this compound is often driven by their potential biological activities.

A highly efficient, one-step method for the synthesis of hexahydropyrimidine-fused 1,4-naphthoquinones, also known as hydrobenzo[g]quinazolines, has been developed using microwave irradiation beilstein-journals.org. This method involves the reaction of 2-hydroxy-1,4-naphthoquinone (lawsone) with 1,3,5-triazinanes beilstein-journals.orgscispace.com. This approach offers excellent yields and is a more efficient alternative to previously reported methods, which were often restrictive and produced low yields beilstein-journals.org. The structures of the resulting products have been confirmed by spectroscopic methods and X-ray diffraction analysis beilstein-journals.org.

The table below summarizes the synthesis of various hexahydropyrimidine-fused 1,4-naphthoquinones.

1,3,5-Triazinane ReactantProductYield (%)Reference
1,3,5-Trimethyl-1,3,5-triazinane2,4-Dimethyl-2,3,4,12-tetrahydrobenzo[g]quinazoline-5,10-dione90 beilstein-journals.org
1,3,5-Triethyl-1,3,5-triazinane2,4-Diethyl-2,3,4,12-tetrahydrobenzo[g]quinazoline-5,10-dione85 beilstein-journals.org
1,3,5-Tripropyl-1,3,5-triazinane2,4-Dipropyl-2,3,4,12-tetrahydrobenzo[g]quinazoline-5,10-dione88 beilstein-journals.org
1,3,5-Tributyl-1,3,5-triazinane2,4-Dibutyl-2,3,4,12-tetrahydrobenzo[g]quinazoline-5,10-dione87 beilstein-journals.org

Derivatives of 2-thioxobenzo[g]quinazoline are of significant interest due to their potential pharmacological activities, including antioxidant properties nih.govresearchgate.net. The synthesis of these compounds is typically achieved through the reaction of 3-amino-2-naphthoic acid with an appropriate isothiocyanate in a solvent such as dimethylformamide (DMF) under reflux conditions researchgate.netnih.gov. This reaction leads to the formation of 3-substituted-2-thioxobenzo[g]quinazolin-4(3H)-ones in good yields nih.gov. Further functionalization can be achieved by S-alkylation of the thioxo group researchgate.netnih.gov.

The following table provides examples of the synthesis of 2-thioxobenzo[g]quinazoline derivatives.

Isothiocyanate ReactantReaction ConditionsProductYield (%)Reference
Ethyl isothiocyanateDMF, reflux, 3-5 h3-Ethyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(3H)-one81-86 nih.gov
Methyl isothiocyanateDMF, reflux, 3-5 h3-Methyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(3H)-one81-86 nih.gov
Benzyl isothiocyanateDMF, reflux, 3-5 h3-Benzyl-2-thioxo-2,3-dihydrobenzo[g]quinazolin-4(3H)-one81-86 nih.gov

Spectroscopic and Advanced Characterization of Naphtho 2,3 G Quinazoline Derivatives

Advanced Spectroscopic Analyses for Structural Elucidation

The unambiguous determination of the chemical structure of newly synthesized naphtho[2,3-g]quinazoline derivatives relies on a combination of modern spectroscopic methods. Each technique provides complementary information, which, when combined, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT-135)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds.

¹H NMR: Proton NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound derivatives, the aromatic protons typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are influenced by the substitution pattern on the fused ring system.

¹³C NMR: Carbon-13 NMR spectroscopy is used to determine the number and type of carbon atoms. The spectra for this compound derivatives show distinct signals for the aromatic carbons and any substituent carbons. The carbonyl carbons in quinazolinone derivatives typically resonate at a significantly downfield chemical shift. rsc.org

DEPT-135: The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is a valuable tool used to differentiate between CH, CH₂, and CH₃ groups. In a DEPT-135 spectrum, CH and CH₃ groups produce positive signals, while CH₂ groups give negative signals. Quaternary carbons and carbons without attached protons are not observed, simplifying spectral interpretation. researchgate.net This technique is instrumental in confirming the presence and type of alkyl substituents on the core structure.

Table 1: Illustrative NMR Data for Heterocyclic Compounds

Nucleus Type of Signal Typical Chemical Shift (δ, ppm)
¹H Aromatic Protons 7.0 - 9.0
¹³C Aromatic Carbons 120 - 150
¹³C Carbonyl Carbon (C=O) > 160
¹³C (DEPT-135) CH/CH₃ Positive Phase
¹³C (DEPT-135) CH₂ Negative Phase

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound derivatives, the IR spectrum provides key information about characteristic bonds. The presence of a strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the C=O stretching vibration of the quinazolinone ring. Other important vibrations include the C=N stretching of the quinazoline (B50416) moiety, typically observed around 1610-1640 cm⁻¹, and the C=C stretching vibrations of the aromatic rings, which appear in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic rings are usually found above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Characteristic Frequency (cm⁻¹)
C=O (Quinazolinone) Stretch 1680 - 1700
C=N (Imine) Stretch 1610 - 1640
C=C (Aromatic) Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectra of quinazoline derivatives typically exhibit multiple absorption bands. nih.gov Bands at shorter wavelengths (240–300 nm) are generally attributed to π → π* transitions within the aromatic system. researchgate.net Bands at longer wavelengths can be assigned to n → π* transitions, often involving the non-bonding electrons on the nitrogen atoms and the carbonyl oxygen. researchgate.netmdpi.com The position and intensity of these absorption maxima (λ_max) are sensitive to the substituents on the this compound core. Electron-donating or electron-withdrawing groups, as well as the extension of the π-conjugated system, can cause a bathochromic (red shift) or hypsochromic (blue shift) effect.

Table 3: Typical UV-Vis Absorption Bands for Quinazoline Derivatives

Transition Type Wavelength Range (nm) Associated Moiety
π → π* 240 - 300 Aromatic Rings

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides a precise molecular weight, which helps in confirming the molecular formula. orientjchem.org The fragmentation pattern observed in the mass spectrum offers valuable structural information. For instance, in the mass spectrum of a 2,3-disubstituted quinazolin-4(3H)-one derivative, a common fragmentation involves the loss of substituent groups, leading to the formation of a stable quinazolinone base peak. researchgate.net This fragmentation data helps to confirm the identity and position of substituents on the main heterocyclic framework.

Photophysical Properties Characterization

The extended π-conjugated system of the this compound core often imparts interesting photophysical properties, particularly fluorescence.

Fluorescence Emission Spectroscopy

Many derivatives of fused quinazolines are fluorescent, emitting light after absorbing photons. Fluorescence emission spectroscopy measures the wavelength and intensity of this emitted light. Benzo[g]quinazoline (B13665071) derivatives, for example, have been noted for their strong fluorescence emission properties. nih.gov The emission maximum (λ_em) is typically at a longer wavelength than the absorption maximum (λ_abs), and the difference between them is known as the Stokes shift. nih.gov

The fluorescence properties, including the emission color and quantum yield (a measure of emission efficiency), are highly dependent on the molecular structure and the surrounding environment. researchgate.net Substituents on the aromatic rings can significantly alter the emission wavelength. researchgate.net Furthermore, the polarity of the solvent can influence the emission spectra; a redshift of emission bands is often observed with increasing solvent polarity. researchgate.net This solvatochromic behavior is useful for developing fluorescent probes and sensors. Some derivatives exhibit fluorescence in both solution and the solid state. nih.gov

Table 4: Illustrative Photophysical Data for Fused Quinazoline Derivatives

Property Description Typical Observation
Emission Maxima (λ_em) Wavelength of maximum fluorescence intensity 450 - 600 nm, varies with structure and solvent
Stokes Shift Difference between λ_abs and λ_em Can be large (>90 nm), reducing spectral overlap nih.gov
Quantum Yield (Φ_F) Efficiency of the fluorescence process Varies widely, can be up to 75% in certain solvents researchgate.net

Photoluminescence Quantum Yield Determination

The photoluminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. For the derivative 4-amino-1H-benzo[g]quinazoline-2-one, which serves as a fluorescent analog of cytosine, the quantum yield has been determined. At a pH of 7.1, this compound exhibits a fluorescence quantum yield of 0.62. nih.gov This high quantum yield indicates that the molecule efficiently converts absorbed light into emitted light, making it a promising candidate for applications such as fluorescent probes. The measurement was carried out in an aqueous solution of the 2'-O-Me ribonucleoside derivative of the heterocycle. nih.gov The quantum yield was determined by comparing the integrated fluorescence intensity of the sample to that of a standard, in this case, a solution of quinine (B1679958) in 0.1 M H₂SO₄, which has a known quantum yield of 0.51. nih.gov

Table 1: Photoluminescence Quantum Yield of 4-amino-1H-benzo[g]quinazoline-2-one Derivative

Compound pH Quantum Yield (Φ)

Stokes Shift Analysis

The Stokes shift, the difference in wavelength between the positions of the absorption and emission maxima, is a key characteristic of a fluorescent molecule. In the case of the 2'-O-Me ribonucleoside derivative of 4-amino-1H-benzo[g]quinazoline-2-one, a significant Stokes shift is observed, and it is notably influenced by the pH of the environment. At a neutral pH of 7.1, the compound has an emission maximum at 456 nm. nih.gov As the pH is lowered to 2.1, the emission maximum red-shifts to 492 nm. nih.gov This shift is indicative of changes in the electronic distribution of the molecule upon protonation. The pKa of this derivative was determined to be approximately 4, which is comparable to that of cytosine (4.17). nih.gov This pH-dependent shift in the emission maximum highlights the potential of this compound as a ratiometric fluorescent sensor for pH.

Table 2: pH-Dependent Emission Maxima and Stokes Shift for 4-amino-1H-benzo[g]quinazoline-2-one Derivative

pH Excitation Maxima (nm) Emission Maximum (nm)
7.1 250, 300, 320, 370 456

Fluorescence Lifetime Measurements

Solvatochromic Behavior Studies

The solvatochromic behavior of a compound describes the change in its absorption or emission spectra with a change in the polarity of the solvent. The 2'-O-Me ribonucleoside derivative of 4-amino-1H-benzo[g]quinazoline-2-one demonstrates significant solvatochromism, particularly in response to changes in pH, which alters the local solvent environment and the protonation state of the molecule. As mentioned previously, a decrease in pH from 7.1 to 2.1 results in a notable red shift of the fluorescence emission maximum from 456 nm to 492 nm. nih.gov This bathochromic shift indicates a more polar excited state that is stabilized by the protic environment at lower pH. This behavior is crucial for its application as a pH-sensitive probe. nih.gov

Aggregation-Induced Emission Enhancement (AIEE) Phenomena

Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. rsc.orgresearchgate.net This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which suppresses non-radiative decay pathways. rsc.orgresearchgate.net While there is no specific research detailing AIEE in this compound derivatives, this property has been observed in related quinoline-based zinc(II)-Schiff base complexes. rsc.org These complexes show a remarkable enhancement in emission when aggregated in mixtures of acetonitrile (B52724) and diethyl ether. rsc.org Given the structural similarities, it is conceivable that appropriately substituted this compound derivatives could also exhibit AIEE, a property that would be highly valuable for applications in sensing and imaging in aggregated states.

Mechanochromic Properties Investigations

Mechanochromism is the reversible change in the color of a substance in response to mechanical stimuli such as grinding or shearing. This property is often associated with changes in the solid-state packing of molecules. There are no specific reports on the mechanochromic properties of this compound derivatives in the available literature. However, studies on other quinazoline-based fluorophores have demonstrated such behavior. nih.govrsc.org For certain donor-acceptor quinazoline derivatives, a reversible change in emission color was observed upon grinding, which could be restored by fuming with a solvent. This phenomenon is typically linked to a transition between crystalline and amorphous states, each having distinct photophysical properties. The potential for this compound derivatives to exhibit mechanochromism would depend on their solid-state packing and the nature of their substituents.

Solid-State Structural Analysis

The determination of the crystal structure through techniques like X-ray crystallography provides invaluable information about the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. At present, there is no publicly available crystal structure data for this compound or its derivatives. The parent compound, this compound, has a registered CAS number of 257-82-9 and a molecular formula of C₁₆H₁₀N₂. appchemical.com Structural analysis of related quinazoline and quinazolinone compounds reveals that their solid-state packing is often governed by hydrogen bonding and π-π stacking interactions, which in turn influence their photophysical properties. researchgate.net Future crystallographic studies on this compound derivatives would be instrumental in understanding their structure-property relationships and designing new materials with tailored functionalities.

Single Crystal X-ray Diffraction (XRD) for Molecular Geometry and Conformation

Detailed research on two 5,12-disubstituted 2,3-diethyl-naphtho[2,3-g]quinoxaline-6,11-dione compounds provides a valuable case study. nih.goviucr.org The crystal structures of 2,3-diethyl-5,12-dihydroxy-naphtho[2,3-g]quinoxaline-6,11-dione and 2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho-[2,3-g]quinoxaline-6,11-dione reveal how substitutions on the core structure can significantly influence molecular conformation. nih.goviucr.org

The dihydroxy derivative displays a nearly planar conformation. nih.goviucr.org This planarity is facilitated by the formation of intramolecular O-H···O hydrogen bonds between the hydroxy and carbonyl groups. nih.goviucr.org In the crystal, these planar molecules stack on top of each other down the c-axis, stabilized by π-π ring interactions with a minimum ring centroid separation of 3.5493 (9) Å. nih.goviucr.org

In contrast, the introduction of bulky piperidinyl groups at the 5 and 12 positions induces a significant twist in the polycyclic core. nih.goviucr.org The asymmetric unit of this compound contains two independent but conformationally similar molecules. nih.goviucr.org The dihedral angles between the terminal rings of the naphthoquinoxaline core are 29.79 (6)° and 29.31 (7)°, respectively, for the two molecules. nih.goviucr.org This deviation from planarity is a direct consequence of the steric hindrance imposed by the piperidinyl substituents. In this twisted conformation, significant intermolecular π-π stacking is not observed; instead, the crystal packing is dominated by minor intermolecular C-H···O hydrogen-bonding interactions. nih.goviucr.org

The fused ring system of a related compound, 2,3-diethylbenzo[g]quinoxaline, is also nearly planar, with an r.m.s. deviation of 0.028 Å. nih.gov The molecules in the crystal pack in a distinctive criss-cross pattern, supported by numerous aromatic π-π stacking interactions, with the shortest centroid-centroid separation being 3.5805 (6) Å. nih.gov

These findings suggest that the degree of planarity and the nature of intermolecular interactions in this compound derivatives are highly dependent on the nature of the substituents. Unsubstituted or minimally substituted derivatives are likely to be planar and exhibit significant π-π stacking, while derivatives with bulky substituents will likely adopt a more twisted conformation.

Interactive Data Table: Crystallographic Data for Naphtho[2,3-g]quinoxaline-6,11-dione Derivatives

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Z
2,3-diethyl-5,12-dihydroxy-naphtho-[2,3-g]quinoxaline-6,11-dioneC₂₀H₁₆N₂O₄MonoclinicP2₁/n14.286(3)7.4260(15)15.399(3)9097.48(3)901619.0(6)4
2,3-diethyl-5,12-bis(piperidin-1-yl)naphtho-[2,3-g]quinoxaline-6,11-dioneC₃₀H₃₄N₄O₂TetragonalI4₁/a31.066(6)31.066(6)9.003(2)9090908683(3)16

Interactive Data Table: Selected Bond Lengths and Angles for 2,3-diethyl-5,12-dihydroxy-naphtho-[2,3-g]quinoxaline-6,11-dione

BondLength (Å)AngleAngle (°)
O1-C61.259(2)C5-C6-C5A119.5(2)
O2-C111.260(2)C10-C11-C11A119.4(2)
N1-C4A1.378(2)C4A-N1-C2118.0(2)
N2-C11A1.379(2)C11A-N2-C3117.9(2)
C2-C31.365(3)N1-C2-C3121.2(2)
C2-N11.328(2)N2-C3-C2121.3(2)

Computational and Theoretical Studies of Naphtho 2,3 G Quinazoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These ab initio or semi-empirical methods solve approximations of the Schrödinger equation to provide detailed molecular information.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is routinely used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to calculate various electronic properties.

For a molecule like Naphtho[2,3-g]quinazoline, a DFT study would typically involve the B3LYP functional with a basis set such as 6-31G* or 6-311+G(2d,2p) to achieve a reliable prediction of its geometry and electronic parameters. nih.govmdpi.com The calculations would confirm the planarity of the fused aromatic ring system. Key electronic descriptors that are derived from these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical parameter, as a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govphyschemres.org

Studies on various quinazolinone Schiff base derivatives have used DFT to calculate these parameters to correlate them with observed cytotoxic activity. nih.govnih.gov For instance, calculated properties for a series of quinazolinone derivatives highlight the range of values that can be expected for this class of compounds. nih.govphyschemres.orgnih.govresearchgate.net

Table 1: Example of DFT-Calculated Electronic Properties for Quinazoline (B50416) Derivatives (Note: Data is for illustrative quinazoline derivatives, not this compound)

Compound ClassParameterCalculated ValueReference
Quinazolinone Schiff BaseEnergy Gap (ΔE)~4.0 eV nih.gov
Quinazolinone Derivative (AYQ)Energy Gap (ΔE)4.999 eV physchemres.org
Quinazolinone Schiff BaseDipole Moment (μ)~1.5 - 7.0 Debye nih.gov
Quinazolinone DerivativeHardness (η)~2.0 - 2.5 eV nih.govphyschemres.org
Quinazolinone DerivativeSoftness (S)~0.20 - 0.25 eV⁻¹ nih.govphyschemres.org

To predict properties related to the interaction of a molecule with light, such as its UV-Visible absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. This approach calculates the energies of electronic excited states. mdpi.com

For polycyclic aromatic systems like this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often π-π* transitions in such conjugated systems. A study on naphtho- and anthra-quinone derivatives, for example, used TD-DFT to investigate their first electronic excited states. mdpi.com Applying this method to this compound would provide theoretical insight into its color and photophysical behavior, which is valuable for applications in materials science and as biological probes.

Molecular Modeling and Docking Studies

Molecular modeling, particularly docking, simulates the interaction between a small molecule (ligand) and a macromolecule (receptor), typically a protein. This technique is crucial in drug discovery for predicting how a potential drug molecule might bind to its biological target. While no specific docking studies for this compound have been published, the extensive research on other quinazoline derivatives serves as an excellent guide to the process. nih.govnih.govmdpi.com

The quinazoline scaffold is a well-known "privileged structure" in medicinal chemistry, known to bind to a variety of biological targets, especially the ATP-binding sites of protein kinases. mdpi.com Molecular docking would be used to place the this compound molecule into the active site of a chosen protein target to predict its binding orientation.

Prominent targets for quinazoline derivatives include:

Epidermal Growth Factor Receptor (EGFR) nih.gov

Cyclin-Dependent Kinases (e.g., CDK8) nih.gov

Poly(ADP-ribose) polymerase 10 (PARP10) nih.gov

BCR-ABL Tyrosine Kinase mdpi.com

Constitutive Androstane Receptor (CAR)

A hypothetical docking study of this compound would likely explore its potential as an inhibitor of such kinases, given its structural similarity to known inhibitors like Afatinib and Erlotinib. nih.govmdpi.com

The primary output of a docking simulation is the identification of specific amino acid residues within the protein's active site that interact with the ligand. These interactions stabilize the ligand-protein complex. Common interaction types identified for the quinazoline scaffold include:

Hydrogen Bonding: Often involving the quinazoline nitrogen atoms and backbone atoms or specific residues like aspartate or alanine (B10760859) in the hinge region of kinases. nih.gov

Pi-Pi Interactions: Stacking between the aromatic rings of the ligand and aromatic residues like Phenylalanine (Phe) or Tyrosine (Tyr).

Hydrophobic Interactions: Involving the nonpolar parts of the ligand and aliphatic or aromatic residues like Leucine (Leu), Valine (Val), and Alanine (Ala). nih.gov

Electrostatic Interactions: Occurring between charged or polar groups.

The following table summarizes key interactions found in docking studies of various quinazoline derivatives with their protein targets, illustrating the types of interactions this compound might be predicted to form.

Table 2: Examples of Key Ligand-Protein Interactions for Quinazoline Derivatives (Note: Data is for illustrative quinazoline derivatives, not this compound)

Compound TypeProtein TargetKey Interacting ResiduesInteraction TypeReference
Quinazolinone DerivativePARP10Ala911, Val913, Tyr919Hydrogen Bond, Pi-Alkyl nih.gov
Naphthyridine DerivativeCDK8LYS52Hydrogen Bond nih.gov
Afatinib DerivativeBCR-ABLAsp381Hydrogen Bond mdpi.com
Benzimidazolyl-chalconePhosphodiesterase B1SER 464, LYS 61, LEU 62Hydrogen Bond, Pi-Cation, Hydrophobic japsr.in

Docking algorithms use scoring functions to estimate the binding affinity of the ligand to the protein, typically expressed in units of energy (e.g., kcal/mol). A more negative score generally indicates a stronger, more favorable binding interaction. These scores are used to rank different compounds and predict their potential potency.

While these scores are estimates, they are invaluable for prioritizing compounds for synthesis and biological testing. For example, docking studies on quinazolin-2,4-dione analogues against the COVID-19 main protease (Mpro) showed binding energies ranging from -7.9 to -9.6 kcal/mol.

Table 3: Example of Predicted Binding Affinities for Quinazoline Derivatives (Note: Data is for illustrative quinazoline derivatives, not this compound)

Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Quinazolin-2,4-dione AnaloguesCOVID-19 Mpro-7.9 to -9.6
Afatinib Derivative AFA(IV)BCR-ABL T315I-10.4 mdpi.com
Ponatinib (Reference Drug)BCR-ABL T315I-10.8 mdpi.com

Conformational Analysis of Bioactive Species

The biological activity of a molecule is intrinsically linked to its three-dimensional structure or conformation. Conformational analysis, therefore, is a critical step in understanding the structure-activity relationship (SAR) of bioactive compounds. For derivatives of the this compound scaffold, understanding the preferred spatial arrangement of substituents is key to predicting their interaction with biological targets.

While direct conformational analysis studies on this compound are not extensively documented in the reviewed literature, research on structurally related naphthoxazino-quinazoline derivatives provides valuable insights. For instance, the synthesis and conformational analysis of new naphth[1,2-e] nih.govnih.govoxazino[3,4-c]quinazoline derivatives have been reported. researchgate.net In such studies, NMR spectroscopy, in conjunction with computational methods, is often employed to examine the diastereoselectivity of the reaction and the conformational behavior of the resulting heterocycles. researchgate.net These analyses help in determining the relative stereochemistry and the most stable conformations of the synthesized compounds, which is crucial for their potential biological applications. researchgate.net

The study of different isomers, such as cis and trans isomers, and their ratios, can be determined using techniques like GC-MS analysis. researchgate.net For example, in the synthesis of related tetrahydroquinazolines, the trans/cis isomer ratio was found to be influenced by the nature of the substrates, indicating a degree of stereocontrol in the reaction. researchgate.net Such findings are instrumental in understanding how the conformation of the quinazoline ring system is affected by its substituents, a principle that is directly applicable to the this compound core.

Molecular Dynamics (MD) Simulations for Binding Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug design, MD simulations are invaluable for assessing the stability of a ligand-protein complex and for exploring the dynamics of their interaction.

For quinazoline derivatives, which are often investigated as enzyme inhibitors (e.g., of Epidermal Growth Factor Receptor Tyrosine Kinase - EGFR-TK), MD simulations can provide a detailed picture of the binding mode and stability within the active site of the target protein. nih.govnih.gov A typical MD simulation study involves placing the ligand-protein complex in a simulated physiological environment (a box of water molecules with appropriate ions) and then calculating the forces between the atoms and their subsequent motions over a period of time, often in the nanosecond range. nih.gov

The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions over the course of the simulation. A stable complex will typically show a low and converging RMSD value, indicating that the ligand remains bound in a consistent manner. researchgate.net Furthermore, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. nih.gov

In studies of quinazoline-based EGFR-TK inhibitors, MD simulations have shown that these compounds can form stable complexes with the enzyme. nih.govnih.gov The simulations often reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. nih.gov For instance, the Met 769 residue in EGFR-TK has been identified as a key residue for interaction with quinazoline-based inhibitors through the formation of stable hydrogen bonds. nih.gov These dynamic insights are critical for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Free Binding Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Calculating the binding free energy of a ligand to its target is a cornerstone of computational drug design, as it provides a quantitative measure of the binding affinity. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular methods for estimating the free energy of binding of a small molecule to a biological macromolecule. nih.govnih.gov

These methods calculate the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with the free energy of solvation. nih.gov The solvation free energy is composed of a polar component, calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and a non-polar component, which is typically estimated from the solvent-accessible surface area (SASA). nih.gov

Table 1: Components of MM/PBSA and MM/GBSA Binding Free Energy Calculations

Energy ComponentDescription
ΔE_MM The change in molecular mechanics energy in the gas phase upon binding. It includes internal energies (bond, angle, dihedral) and intermolecular van der Waals and electrostatic interactions.
ΔG_solv The change in solvation free energy upon binding. It is the sum of the polar and non-polar contributions.
ΔG_polar The polar contribution to the solvation free energy, calculated by solving the PB or GB equations. This term accounts for the energy cost of desolvating the ligand and the protein's binding site.
ΔG_nonpolar The non-polar contribution to the solvation free energy, often calculated based on the solvent-accessible surface area (SASA). It represents the favorable interactions from the hydrophobic effect.
-TΔS The change in conformational entropy upon binding. This term is often computationally expensive and is sometimes omitted, leading to a relative binding free energy.

Studies on quinazoline derivatives have successfully employed MM/PBSA and MM/GBSA to predict binding affinities and to understand the driving forces for binding. nih.govresearchgate.net For example, in the case of a novel quinazoline-based EGFR-TK inhibitor, MM/PBSA calculations revealed comparable binding free energies to the known drug lapatinib. nih.gov Decomposition of the binding free energy into contributions from individual residues can further pinpoint the key amino acids responsible for the affinity, with non-polar interactions often being major contributors. researchgate.net There is often a good correlation between the calculated binding free energies and the experimentally determined inhibitory activities (e.g., IC50 values), which validates the computational model. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govbrieflands.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds and for understanding which structural features are important for activity. nih.govrsc.org

The development of a QSAR model typically involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is collected. nih.gov The chemical structures of these compounds are then represented by a set of numerical values known as molecular descriptors, which can encode various aspects of the molecule's constitution, topology, geometry, and electronic properties. nih.gov Finally, a mathematical model is built to correlate the descriptors with the biological activity. nih.gov

For quinazoline and its derivatives, various QSAR models have been developed to predict their anticancer activity. nih.govnih.govnih.gov These models often employ statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning algorithms. brieflands.com The predictive power of a QSAR model is assessed using several statistical parameters, as shown in the table below.

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterDescriptionGood Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).Close to 1
Q² (Cross-validated R²) A measure of the predictive ability of the model, determined through internal cross-validation (e.g., leave-one-out).> 0.5
R²_pred (External R²) A measure of the predictive ability of the model on an external test set of compounds not used in model development.> 0.6

Successful QSAR models for quinazoline derivatives have been reported with high predictive capabilities, enabling the design of new compounds with potentially enhanced biological activities. nih.govresearchgate.net

A significant advantage of QSAR modeling is the ability to identify the key molecular descriptors that influence the biological activity of a series of compounds. nih.gov This provides valuable insights into the structure-activity relationship and can guide the optimization of lead compounds.

In QSAR studies of quinazoline derivatives, a variety of descriptors have been found to be important for their anticancer activity. These can include:

Constitutional descriptors: Such as molecular weight and the number of specific atom types.

Topological descriptors: Which describe the connectivity of the atoms in the molecule.

Quantum-chemical descriptors: Such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and dipole moment. researchgate.net

3D-MoRSE descriptors: Which are based on the 3D coordinates of the atoms.

GETAWAY descriptors: Which encode information about the molecular geometry, topology, and atomic properties.

For example, studies have shown that for certain quinazoline derivatives, descriptors related to the charge distribution and the presence of specific functional groups are significant for predicting their cytotoxic activity. nih.gov The analysis of contour maps from 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can further visualize the regions around the molecule where steric bulk, electrostatic charge, and hydrophobicity are favorable or unfavorable for activity. rsc.orgresearchgate.net This information is instrumental in the rational design of novel this compound derivatives with improved therapeutic potential.

Biological Activities and Molecular Mechanisms of Naphtho 2,3 G Quinazoline Derivatives in Vitro Investigations

Anticancer and Antitumor Activities (In Vitro Investigations)

In the laboratory setting, various derivatives of the naphtho[2,3-g]quinazoline scaffold have been synthesized and evaluated for their potential to combat cancer. These investigations focus on understanding their direct effects on cancer cells and the underlying biochemical pathways they influence.

A key measure of anticancer potential is the ability of a compound to inhibit the proliferation and growth of cancer cells. Derivatives of this compound have been tested against several human cancer cell lines, showing significant cytotoxic effects.

A series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines demonstrated promising antiproliferative activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. nih.govnih.gov When compared to the standard chemotherapeutic drug doxorubicin, several of these derivatives exhibited potent activity. nih.gov For instance, against the MCF-7 cell line, compounds 13 , 14 , and 15 showed high activity with IC₅₀ values ranging from 8.8 ± 0.5 to 10.9 ± 0.9 μM. nih.govnih.gov Some derivatives, including 3 , 4 , 7 , 9 , 10 , and 17 , were found to be even more potent than doxorubicin, with IC₅₀ values between 9.6 ± 0.5 and 10.2 ± 1.1 μM. nih.gov

In tests against the HepG2 cancer cell line, compounds 13 , 14 , and 15 again displayed notable activity, with IC₅₀ values of 27.5 ± 2.1, 27.7 ± 2.5, and 26.0 ± 2.5 μM, respectively. nih.gov The activity of these compounds was comparable to the positive control, doxorubicin (IC₅₀ = 28.5 ± 1.9 μM). nih.gov

Antiproliferative Activity of this compound Derivatives (IC₅₀ in μM)
CompoundMCF-7 (Breast Cancer)HepG2 (Liver Cancer)
Compound 10 9.8 ± 0.940.4 ± 4.1
Compound 13 10.9 ± 0.927.5 ± 2.1
Compound 14 8.8 ± 0.527.7 ± 2.5
Compound 15 9.9 ± 0.826.0 ± 2.5
Doxorubicin (Control) 10.3 ± 0.828.5 ± 1.9

Data sourced from in vitro MTT assays. nih.gov

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key tyrosine kinase receptor that regulates this process, making it a prime target for anticancer therapies. nih.govbenthamscience.com

Certain 2-thioxobenzo[g]quinazoline derivatives have been specifically evaluated as antiangiogenic agents targeting VEGFR-2. nih.gov In vitro kinase inhibition assays revealed that compounds 13 and 15 were particularly effective, showing inhibitory activity comparable to sorafenib, a known VEGFR-2 inhibitor. nih.govnih.gov Specifically, compound 13 demonstrated 1.5-fold the inhibition of sorafenib, while compound 15 showed 1.4-fold inhibition. nih.govnih.gov Docking studies suggest that these benzo[g]quinazoline (B13665071) derivatives can fit into the ATP-binding site within the catalytic domain of VEGFR-2, explaining their inhibitory action. nih.gov

VEGFR-2 Inhibition by this compound Derivatives
CompoundVEGFR-2 Inhibition (Fold relative to Sorafenib)
Compound 10 4.5
Compound 13 1.5
Compound 14 2.0
Compound 15 1.4

Lower fold-value indicates stronger inhibition, comparable to or better than the standard, Sorafenib. nih.gov

To understand how these compounds inhibit cancer cell growth, researchers have investigated their molecular interactions and the cellular processes they trigger.

One mechanism by which planar aromatic molecules can exert cytotoxic effects is by inserting themselves between the base pairs of the DNA double helix, a process known as DNA intercalation. researchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Studies have shown that certain benzoquinazoline derivatives have the ability to form molecular complexes with DNA. researchgate.net For example, specific derivatives carrying a dimethylaminoethyl side chain were found to be the most active in inhibiting cell growth, and this activity was linked to their ability to interact with DNA. researchgate.net The design of these molecules often involves creating a planar aromatic chromophore, such as the quinazoline (B50416) moiety, which is critical for intercalation. researchgate.net

DNA topoisomerases are essential nuclear enzymes that manage the topological state of DNA during cellular processes like replication and transcription. nih.gov Because of their critical role, they are well-established targets for anticancer drugs. nih.govnih.gov Benzoquinazoline derivatives have been investigated as potential inhibitors of both topoisomerase I and topoisomerase II. researchgate.netnih.gov The ability of the most active benzoquinazoline compounds to interfere with the DNA relaxation activity of both topoisomerase I and II has been demonstrated, suggesting this is a key part of their anticancer mechanism. researchgate.net

Apoptosis, or programmed cell death, is a natural process for eliminating damaged or unwanted cells. A hallmark of effective cancer chemotherapy is the ability to induce apoptosis in tumor cells. nih.gov Several studies have confirmed that this compound derivatives can trigger this process.

The induction of apoptosis by these compounds has been detected and quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. mdpi.comnih.gov In MCF-7 cells, compounds 14 and 15 were found to be the most potent inducers of apoptosis, with rates of 30.76% and 25.30%, respectively. nih.gov In HepG2 cells, compound 13 showed the highest apoptosis induction at 21.38%. nih.gov Further evidence of apoptosis was observed through fluorescence microscopy using Hoechst staining, which revealed DNA fragmentation, a characteristic feature of apoptotic cells. mdpi.comnih.gov These results align with the data obtained from flow cytometry, confirming the pro-apoptotic activity of these derivatives. nih.gov

Mechanisms of Action (In Vitro)

Cell Cycle Perturbation Analysis (e.g., targeting G1 and S phases)

In vitro studies have demonstrated that certain derivatives of this compound can perturb the cell cycle in cancer cells, primarily by inducing arrest at specific phases, thereby inhibiting cell proliferation. For instance, the novel quinazoline derivative, 04NB-03, has been shown to induce cell cycle arrest at the G2/M phase in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner nih.gov. This effect is linked to the compound's ability to generate endogenous reactive oxygen species (ROS), as scavenging ROS reversed the cell cycle arrest nih.gov.

Similarly, another study on quinazolinone-based derivatives identified compounds that cause cell cycle cessation at the S and G2/M phases in melanoma cell lines, suggesting that Cyclin-dependent kinase 2 (CDK2) could be a plausible biological target nih.gov. Abnormalities in cell cycle regulation, often due to the overactivation of CDKs, are a hallmark of cancer, and targeting these pathways is a key therapeutic strategy nih.gov.

Inhibition of CREB-Mediated Gene Transcription and KIX-KID Interaction

The cyclic AMP-response element binding protein (CREB) is a nuclear transcription factor that is often overexpressed in various cancers, making it a novel therapeutic target nih.govnih.gov. The interaction between the kinase-inducible domain (KID) of CREB and the KIX domain of the coactivator CBP/p300 is essential for CREB-mediated gene transcription nih.gov. Naphthol AS-E and its derivatives have been shown to inhibit this interaction and, consequently, CREB-mediated gene transcription and cancer cell growth nih.govnih.gov. A potent inhibitor, compound 3i (666-15), emerged from a series of structural congeners, demonstrating a low IC50 value of 0.081 ± 0.04 μM for the inhibition of CREB-mediated gene transcription nih.govnih.gov.

Structure-Activity Relationship (SAR) Studies for Anticancer Efficacy

SAR studies are crucial for optimizing the anticancer potency of this compound derivatives. For EGFR inhibitors, the 4-anilinoquinazoline scaffold is a key feature for ATP-competitive binding mdpi.com.

Key SAR findings for quinazoline derivatives as anticancer agents include:

Substitutions at C-6 and C-7: The presence of bulky or electron-donating groups at these positions of the quinazoline core generally increases inhibitory activity against EGFR mdpi.commdpi.com.

Substitutions at C-4: The introduction of a thiophene-2-ylmethanamine at the C-4 position can enhance conformational flexibility and antiproliferative activity mdpi.com.

Substitutions at C-2 and C-3: The nature of substituents at the 2 and 3 positions significantly influences the electronic environment and lipophilicity, thereby affecting the anticancer activity nih.govresearchgate.net. For instance, the presence of allyl and/or benzyl groups at these positions has been found to be favorable for antitumor activity nih.gov.

Fluorine Substitution: The introduction of a fluorine substituent in the C-2 position of a benzene (B151609) ring attached to the quinazoline core is vital for inhibitory activity in certain series of derivatives nih.gov.

Table 1: SAR Insights for Anticancer Efficacy of Quinazoline Derivatives

Position on Quinazoline Core Favorable Substitutions/Modifications for Anticancer Activity Reference
C-6 and C-7 Bulky groups, electron-donating groups, alkoxyalkane chains mdpi.com, mdpi.com
C-4 4-anilino group, thiophene-2-ylmethanamine mdpi.com, mdpi.com
C-2 and C-3 Allyl groups, benzyl groups, varied substituents to modify electronic environment and lipophilicity nih.gov, nih.gov, researchgate.net
Appended Benzene Ring Fluorine substitution at C-2 position nih.gov

Antimicrobial Activities (In Vitro Investigations)

Antibacterial Efficacy

This compound derivatives have demonstrated notable in vitro antibacterial activity against a range of bacterial strains. Studies on 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives revealed strong activity against both Gram-positive and Gram-negative bacteria nih.gov. Specifically, certain compounds were highly active against Gram-positive bacteria, while several others showed significant activity against Gram-negative bacteria, particularly Escherichia coli nih.gov.

Other studies on 2,3-disubstituted 4(3H)-quinazolinone derivatives also indicated antibacterial effects, with Gram-negative bacteria appearing to be more sensitive nih.gov. The most sensitive bacterium in one study was E. coli nih.gov. The antibacterial mechanism of quinazolinones may be similar to that of quinolones, potentially involving the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication nih.gov. Furthermore, some derivatives have been found to be potent against multidrug-resistant clinical isolates, including methicillin-resistant Staphylococcus aureus (MRSA) researchgate.net.

Antifungal Efficacy

Several this compound derivatives have exhibited significant in vitro antifungal properties. A series of 2-thioxo-benzo[g]quinazolin-4(3H)-one derivatives showed strong antifungal activity against a variety of fungal strains, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans nih.gov. Similarly, 2,3-disubstituted 4(3H)-quinazolinone derivatives were found to be effective against fungi such as Candida albicans, Aspergillus niger, and Aspergillus flavus, with many of the tested compounds showing promise as potential antifungal agents nih.gov. These compounds were generally found to be fungistatic in nature nih.gov. The presence of a triazole thiadiazin moiety in some naphtho derivatives has been shown to increase their antimicrobial activity, making them active against the fungal strains tested umsha.ac.ir.

Table 2: Investigated Antimicrobial Efficacy of this compound Derivatives

Microbial Strain Type Efficacy Reference
Escherichia coli Gram-negative Bacteria Significant activity nih.gov, nih.gov
Staphylococcus aureus (including MRSA) Gram-positive Bacteria Potent activity researchgate.net
Aspergillus fumigatus Fungus Strong activity nih.gov
Candida albicans Fungus Strong activity nih.gov, nih.gov
Cryptococcus neoformans Fungus Strong activity nih.gov
Aspergillus niger Fungus Good activity nih.gov
Aspergillus flavus Fungus Good activity nih.gov

Structure-Activity Relationship (SAR) for Antimicrobial Potency

The antimicrobial potential of quinazolinone derivatives, which share a core structure with this compound, is significantly influenced by the nature and position of various substituents. Structure-activity relationship (SAR) studies have elucidated several key structural features that govern their efficacy against bacterial and fungal pathogens. tandfonline.comnih.gov

Key SAR findings for the antimicrobial activity of quinazolinone derivatives include:

Substitution at Position 2 and 3: The presence of substituents at the 2nd and 3rd positions of the quinazolinone ring is considered crucial for antimicrobial activity. Methyl, amine, or thiol groups at position 2, along with a substituted aromatic ring at position 3, are often essential for potency. tandfonline.com

Substitution at Position 4: The introduction of an amine or a substituted amine group at the 4th position can enhance antimicrobial effects. tandfonline.com

Halogenation at Positions 6 and 8: The presence of halogen atoms, such as chlorine or fluorine, at the 6th and 8th positions of the quinazolinone ring has been shown to improve antimicrobial activity. tandfonline.com

Influence of a Naphthyl Moiety: Notably, compounds that incorporate a naphthyl radical have demonstrated pronounced antimicrobial activity, particularly against Staphylococcus aureus and Streptococcus pneumoniae. This suggests that the extended aromatic system of a naphthyl group, such as that in this compound, may contribute favorably to antimicrobial action, potentially by increasing hydrophobicity and improving penetration of the bacterial cell membrane. auajournals.org

Some synthesized 2,3-disubstituted 4(3H)-quinazolinone derivatives have shown mild antibacterial effects, with greater activity often observed against Gram-negative bacteria like E. coli. nih.gov However, many of these compounds exhibit more significant antifungal activity against various fungal strains. nih.gov The proposed mechanism for their antibacterial action is the inhibition of bacterial DNA gyrase, an enzyme vital for DNA replication. nih.gov

Table 1: Summary of Structure-Activity Relationships for Antimicrobial Potency of Quinazolinone Derivatives
Position on Quinazolinone CoreFavorable Substituent/FeatureImpact on ActivityReference
2Methyl, Amine, or Thiol groupsEssential for activity tandfonline.com
3Substituted Aromatic RingEssential for activity tandfonline.comauajournals.org
4Amine or Substituted AminesEnhances activity tandfonline.com
6 and 8Halogen Atoms (e.g., Cl, F)Improves activity tandfonline.com
General StructureIncorporation of a Naphthyl RadicalPronounced activity against specific bacteria auajournals.org

Enzyme Inhibition Studies (In Vitro)

Derivatives of the quinazoline family have been identified as effective inhibitors of cholinesterase enzymes, which are key targets in the management of neurodegenerative diseases. nih.gov In vitro studies have demonstrated that various quinazolin-4(3H)-one derivatives can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov

For instance, a series of 2-(2-indolyl-)-4(3H)-quinazoline derivatives were designed as ring-opened analogues of the alkaloid rutaecarpine and showed strong inhibitory activity for AChE and high selectivity over BChE. nih.gov Furthermore, studies on structurally related naphthoquinones and naphtho-triazoles have also revealed significant cholinesterase inhibitory potential. nih.govguidetopharmacology.org This indicates that the naphtho- portion of the this compound structure may contribute to the binding and inhibition of these enzymes. The inhibitory potency is often quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.

Table 2: In Vitro Cholinesterase Inhibition by Representative Naphtho- and Quinoline-based Compounds
Compound ClassSpecific CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
Quinoline (B57606) AlkaloidVasicine13.68 ± 1.252.60 ± 1.47 droracle.ai
β-Carboline AlkaloidHarmane7.11 ± 2.0076.91 ± 1.86 droracle.ai
NaphthoquinoneMansonone ELow micromolarLow micromolar guidetopharmacology.org
Natural AlkaloidBoldine372321

Poly-(ADP-ribose) polymerase (PARP) Inhibition

Quinazoline-4-one and quinazoline-2,4-dione scaffolds are recognized as crucial pharmacophores for the inhibition of Poly-(ADP-ribose) polymerase (PARP), an enzyme central to DNA repair mechanisms. The inhibition of PARP is a validated strategy in cancer therapy. SAR studies have revealed that electron-donating groups on the quinazoline ring tend to increase PARP inhibitory activity more than electron-withdrawing groups. Numerous quinazoline-based derivatives have been synthesized and shown to be potent inhibitors of both PARP-1 and PARP-2, with some compounds achieving IC50 values in the low nanomolar range, comparable to established PARP inhibitors like Olaparib.

Table 3: PARP Inhibition by Representative Quinazoline Derivatives
Compound ClassTargetIC50Reference
Pyridazino-quinazolin-3-onePARP~1 µM
Quinazolinone derivative (Compound 12c)PARP-130.38 nM
Quinazoline-2,4-dione (Compound 11)PARP-110-9 M level
Quinazoline-2,4-dione (Compound 11)PARP-210-8 M level
Quinazoline-2,4-dione (Cpd36)PARP-10.94 nM
Quinazoline-2,4-dione (Cpd36)PARP-20.87 nM

Thymidylate Synthase (TS) Inhibition

Certain quinazoline derivatives have been developed as antifolates that target thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidines and thus DNA. These compounds act as inhibitors of TS, thereby disrupting DNA synthesis and cellular proliferation. Research into C2-methyl-N10-alkylquinazoline-based antifolates has shown that modifying the p-aminobenzoate ring by replacing it with heterocycles like thiophene or thiazole can lead to analogues with significantly more potent cell growth inhibition. This enhanced cytotoxicity is attributed in part to more efficient cellular uptake via the reduced folate carrier mechanism.

Table 4: Thymidylate Synthase (TS) Inhibition by a Representative Heterocyclic Hybrid Compound
Compound ClassCompoundTS IC50Reference
1,2,3-Triazole/1,3,4-Oxadiazole HybridCompound 122.52 µM
1,2,3-Triazole/1,3,4-Oxadiazole HybridCompound 134.38 µM
Standard DrugPemetrexed6.75 µM

Receptor Interaction Studies (In Vitro)

The quinazoline nucleus is the foundational structure for a class of potent and selective α1-adrenergic receptor antagonists. These receptors are G protein-coupled receptors that mediate vasoconstriction and smooth muscle contraction in response to catecholamines. Prazosin, a well-known antihypertensive agent, is a quinazoline derivative that acts as a selective antagonist at α1-adrenoceptors with little to no affinity for α2-adrenoceptors.

Radioligand binding assays have been used to determine the affinity of these compounds for the three α1-adrenoceptor subtypes: α1A, α1B, and α1D. Prazosin and its analogues, such as Doxazosin and Terazosin, generally exhibit high affinity for all three subtypes, though with some variations.

Table 5: Affinity of Quinazoline-based Antagonists for α1-Adrenergic Receptor Subtypes
CompoundReceptor SubtypeAffinity (Ki in nM or Kd in pM)Reference
Prazosinα1H (high-affinity site)Kd: 27.18 ± 6.41 pM
α1L (low-affinity site)Kd: 4088.0 ± 744.34 pM
Doxazosinα1AKi: 2.1 nM
α1BKi: 3.3 nM
α1DKi: 0.9 nM
Terazosinα1AKi: 4.5 nM
α1BKi: 7.1 nM
α1DKi: 2.1 nM

Beyond the adrenergic system, quinazoline derivatives have been found to interact with other G protein-coupled receptors (GPCRs). A notable example is their activity as adenosine receptor antagonists. Adenosine receptors (A1, A2A, A2B, and A3) are GPCRs involved in a wide array of physiological processes.

A pharmacophore-based screening effort identified a 4-methyl-7-methoxyquinazolyl derivative, CMB 6446, as a potent antagonist for the A2B adenosine receptor, displaying selectivity for this subtype over others. This compound was found to have a binding affinity (Ki) of 112 nM for the human A2B receptor. Subsequent exploration of the structure-activity relationships in this series showed that the quinazoline N3 atom was necessary for recognition by the A2B receptor but not by the A1 and A2A subtypes.

Table 6: Binding Affinity of a Quinazoline Derivative (CMB 6446) at Adenosine Receptor Subtypes
CompoundReceptor SubtypeBinding Affinity (Ki)Reference
CMB 6446 (38)Human A2B112 nM
Rat A11190 nM
Rat A2A2400 nM

Applications of Naphtho 2,3 G Quinazoline in Materials Science and Chemical Biology

Optoelectronic Materials

The extended π-conjugated system inherent in the Naphtho[2,3-g]quinazoline structure suggests potential for applications in optoelectronic materials. Research into the broader class of quinazoline-based molecules has revealed promising candidates for various devices.

The development of fluorescent sensors based on the quinazoline (B50416) scaffold is an active area of research. These sensors often operate on principles such as photoinduced electron transfer (PET) or chelation-induced enhanced fluorescence (CHEF). While numerous quinazoline derivatives have been synthesized and studied for their sensing capabilities toward various analytes, specific studies employing this compound as a fluorescent sensor are not prominently documented.

The application of this compound in light-harvesting devices is another area where direct research is limited. The broader family of naphtho-fused heterocyclic compounds, such as naphtho[2,3-f]quinoline (B15498161) derivatives, have shown luminescent properties that could be potentially useful in organic electroluminescent media. acs.orgnih.gov However, dedicated studies on the light-harvesting capabilities of this compound itself are yet to be reported.

Chemical Biology Tools

The rigid, planar structure of this compound and its derivatives makes it an interesting scaffold for applications in chemical biology, particularly as fluorescent probes and as a core structure in the synthesis of more complex molecules.

While direct studies on this compound as a biological probe are scarce, research on its close isomer, the benzo[g]quinazoline (B13665071) system, provides significant insights. A notable example is 4-amino-1H-benzo[g]quinazoline-2-one, a fluorescent analog of cytosine. nih.gov This compound has been synthesized and incorporated into oligonucleotides to probe the protonation sites in triplex DNA structures. nih.gov

The 2'-O-Me ribonucleoside derivative of this benzo[g]quinazoline analog exhibits a fluorescence emission maximum at 456 nm with a quantum yield of 0.62 at a neutral pH of 7.1. nih.gov Crucially, its fluorescence is pH-sensitive; as the pH decreases from 7.1 to 2.1, the emission maximum shifts to 492 nm. nih.gov This property, stemming from the protonation of the heterocycle, makes it a valuable tool for detecting the formation and stability of pH-dependent biological structures like pyrimidine-purine-pyrimidine triplexes. nih.gov

Photophysical Properties of 4-amino-1H-benzo[g]quinazoline-2-one Derivative

PropertyValueConditions
Excitation Maxima (λex)250, 300, 320, 370 nmpH 7.1
Emission Maximum (λem)456 nmpH 7.1
Emission Maximum (λem)492 nmpH 2.1
Fluorescence Quantum Yield (Φ)0.62pH 7.1
pKa4.0

Data sourced from Godde et al. nih.gov

The broader class of quinazoline-based molecules has also been explored for developing fluorescent probes targeting specific biological entities like α1-adrenergic receptors. nih.gov These probes typically consist of a quinazoline pharmacophore for receptor binding and a fluorophore for visualization. nih.gov

The naphtho-fused quinazoline and quinoline (B57606) skeletons serve as versatile intermediates in the synthesis of more elaborate chemical structures. While the direct use of this compound as a starting material is not extensively reported, related structures are employed in the construction of complex polycyclic systems. For instance, the synthesis of 6H-naphtho[2,3-h]pyrido[2,1-b]quinazoline-6,9,14-triones has been achieved through a ring-opening and annulation reaction, demonstrating the utility of the core naphtho-quinazoline framework.

Furthermore, derivatives of the isomeric naphtho[2,3-g]quinoline (B14746669) system have been synthesized to create libraries of compounds with potential biological activity. x-mol.com These synthetic routes often involve multi-step processes, including alkylation, reductive cyclization, and functionalization, to introduce various substituents onto the core structure. x-mol.com The general synthetic accessibility of quinazoline and quinazolinone derivatives from common starting materials like anthranilic acid further underscores their importance as building blocks in medicinal and materials chemistry. nih.govresearchgate.netorientjchem.org

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Strategies for Naphtho[2,3-g]quinazoline Diversity

The synthesis of complex heterocyclic systems like this compound is a critical first step for any further investigation. A primary challenge lies in the development of efficient, versatile, and environmentally benign synthetic methodologies.

Currently, the synthesis of many fused quinazoline (B50416) systems relies on traditional methods that can involve harsh reaction conditions, limited substrate scope, and the generation of significant waste. frontiersin.orgtandfonline.com Future research must prioritize the development of sustainable synthetic strategies. This includes the exploration of:

Transition Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, particularly those employing earth-abundant first-row transition metals like iron, copper, and nickel, offer a promising avenue for the construction of the this compound skeleton. researchgate.net These methods often proceed with high atom economy and functional group tolerance. For instance, a magnetically recoverable palladium catalyst has been demonstrated for the synthesis of quinazolinones in an eco-friendly solvent system, a technique that could be adapted for the more complex this compound structure. frontiersin.org

Acceptorless Dehydrogenative Coupling (ADC): The ADC strategy is an environmentally benign approach for synthesizing N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org This method could be explored for the annulation of the quinazoline ring onto a suitably functionalized naphthalene (B1677914) precursor.

Microwave- and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction rates, improve yields, and reduce energy consumption, aligning with the principles of green chemistry. nih.gov

Radical Cascade Reactions: The use of radical isonitrile insertion reactions has proven valuable in constructing various N-containing heterocycles and could be a novel approach to assemble the this compound core. dntb.gov.uaacs.orgnih.gov

Photocatalysis: Visible-light-driven reactions represent a mild and sustainable approach for the synthesis of complex organic molecules, including fused quinazolinones. acs.org

A significant challenge will be to achieve regioselective synthesis, allowing for the precise placement of substituents on the this compound scaffold. This control is crucial for systematically exploring structure-activity relationships in subsequent biological and materials science studies.

Advanced Mechanistic Elucidation of Biological Activities at a Molecular Level

Quinazoline and naphthoquinone derivatives are well-known for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.net It is highly probable that the this compound scaffold will also exhibit interesting biological profiles. A key future direction will be to move beyond preliminary screening and delve into the precise molecular mechanisms of action.

This will involve a multi-pronged approach:

Target Identification and Validation: For derivatives showing promising activity, identifying the specific cellular targets is paramount. This can be achieved through techniques like affinity chromatography, proteomics, and genetic screening. Given that many quinazolines target kinases, this would be a logical starting point for investigation. nih.govnih.govdocumentsdelivered.com

Enzyme Inhibition Studies: For compounds targeting specific enzymes, detailed kinetic studies will be necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants.

Cellular Pathway Analysis: Techniques such as Western blotting, RT-PCR, and reporter gene assays can be used to elucidate how these compounds affect specific signaling pathways within the cell. For instance, many anticancer quinazolines are known to induce apoptosis, and the specific apoptotic pathways (intrinsic vs. extrinsic) triggered by this compound derivatives would need to be investigated. nih.govresearchgate.net

Structural Biology: Obtaining co-crystal structures of active this compound derivatives bound to their biological targets will provide invaluable atomic-level insights into the binding interactions, paving the way for rational drug design.

A significant challenge in this area will be to address the potential for off-target effects and to develop derivatives with high selectivity for their intended biological targets, thereby minimizing potential toxicity.

Rational Design of this compound Derivatives Based on Computational Insights

Computational chemistry offers powerful tools to guide and accelerate the drug discovery and materials design process. For a relatively unexplored scaffold like this compound, in silico methods will be indispensable.

Future research in this domain will focus on:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the electronic properties, reactivity, and spectral characteristics of this compound and its derivatives. nih.govresearchgate.netacs.orgrsc.org This information is crucial for understanding their stability and potential for various applications. For instance, computational studies on polycyclic aromatic hydrocarbons (PAHs) can provide insights into the reactivity of the naphthalene portion of the molecule. rsc.orgcam.ac.uk

Molecular Docking and Dynamics Simulations: These techniques can be used to predict the binding modes of this compound derivatives to specific biological targets, such as enzyme active sites or receptor binding pockets. mdpi.comistanbul.edu.trdergipark.org.trresearchgate.netresearchgate.net This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of this compound derivatives with known biological activities is available, QSAR models can be developed to correlate their chemical structures with their biological effects. These models can then be used to predict the activity of new, unsynthesized derivatives.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. mdpi.com Computational tools can help to identify potential liabilities early in the design process, reducing the likelihood of late-stage failures.

The main challenge in computational studies is the accuracy of the models and force fields used, especially for novel and complex systems. Experimental validation of computational predictions will be essential to refine and improve the predictive power of these models.

Exploration of Emerging Materials Science Applications for this compound Scaffolds

The extended π-conjugated system of the this compound scaffold suggests its potential for applications in materials science, particularly in the field of organic electronics.

Future research directions in this area include:

Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence properties of many polycyclic aromatic systems suggest that this compound derivatives could be investigated as potential emitters or host materials in OLEDs. frontiersin.org

Organic Photovoltaics (OPVs): The electron-deficient nature of the quinazoline ring combined with the electron-rich naphthalene system could lead to interesting charge-transfer properties, making these compounds suitable as non-fullerene acceptors or donor materials in OPVs. nih.govacs.orgrsc.org

Organic Field-Effect Transistors (OFETs): The rigid, planar structure of this compound could facilitate strong π-π stacking in the solid state, which is a key requirement for efficient charge transport in OFETs.

Fluorescent Probes and Sensors: The potential for functionalization of the this compound core could allow for the development of selective fluorescent probes for the detection of ions, small molecules, or biomolecules. nih.gov

A major challenge in the materials science application of this compound will be to achieve the desired solid-state packing and morphology, which are crucial for device performance. Furthermore, ensuring the long-term stability of these materials under operational conditions will be a key hurdle to overcome.

Q & A

Q. What are common synthetic routes for naphtho[2,3-g]quinazoline derivatives?

A widely used method involves cyclization reactions with sulfur-containing reagents. For example, naphtho[2,3-d][1,3]thiazole derivatives can be synthesized via reactions with disulfur dichloride (S₂Cl₂) and Hünig’s base in tetrahydrofuran (THF), followed by sulfur extrusion to stabilize the planar fused-ring structure . Key intermediates like anthraquinones or naphthoquinones are often functionalized with methylamino groups to enable heterocyclic ring formation. Spectroscopic validation (e.g., HRMS, NMR) is critical for confirming structural integrity .

Q. How are this compound derivatives characterized experimentally?

High-resolution mass spectrometry (HRMS) and NMR spectroscopy are standard for structural confirmation. For example, HRMS can resolve molecular ion peaks with precision (±0.001 Da), while ¹H and ¹³C NMR spectra identify substituent positions and electronic environments . X-ray crystallography is employed to resolve complex stereochemistry, as demonstrated for 2,3-diethylnaphtho[2,3-g]quinoxaline-6,11-dione derivatives, which crystallize in triclinic systems (space group P1) with distinct bond angles and torsion parameters .

Q. What functionalization strategies enhance the solubility of this compound derivatives?

Hydroxyl (-OH) or sulfonic acid groups are introduced to improve aqueous solubility. For instance, modifying the core structure with three hydroxyl groups (as in tyrosinase inhibitors) increases polarity without compromising bioactivity . Solubility can also be tuned via alkylation or glycosylation, as seen in podophyllotoxin glucoside derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of this compound derivatives?

Cyclization proceeds through a dithiazine intermediate formed via sulfur insertion between activated C-H bonds adjacent to carbonyl groups. This is followed by sulfur extrusion to yield planar heterocycles. Computational studies suggest that electron-deficient quinone rings facilitate this process by stabilizing transition states . Kinetic analysis (e.g., via Raman spectroscopy) can monitor reaction progress and identify rate-limiting steps .

Q. How can by-product formation during synthesis be minimized?

Traditional methods using methylazide precursors often yield inseparable by-products. Optimized protocols employ microwave-assisted synthesis to accelerate reactions and reduce side-product formation. For example, microwave irradiation in dimethyl sulfoxide (DMSO) enhances regioselectivity in triazepine syntheses . Alternative reagents like N-substituted anthraquinones paired with S₂Cl₂ also improve yields (up to 85%) .

Q. How do this compound derivatives inhibit tyrosinase enzymes?

Molecular docking studies reveal that hydroxylated derivatives bind to the enzyme’s active site via hydrogen bonding with histidine residues (e.g., His263 and His85 in mushroom tyrosinase). Competitive inhibition kinetics (Ki values < 10 µM) correlate with substituent electronegativity, as demonstrated by IC₅₀ assays using L-DOPA as a substrate . Cytotoxicity studies on mammalian cell lines (e.g., HEK293) ensure selectivity .

Q. What electronic properties make this compound derivatives suitable for organic solar cells?

The fused electron-withdrawing motif naphtho[1,2-c:5,6-c′]bis([1,2,3]thiadiazole) (iNT) lowers the LUMO energy (-3.8 eV), enhancing charge transport in polymer donors. Devices incorporating iNT-based polymers achieve power conversion efficiencies >19% due to reduced recombination losses and broad absorption spectra (300–800 nm) . Density functional theory (DFT) calculations optimize bandgap alignment with non-fullerene acceptors .

Q. How are structural ambiguities resolved in complex derivatives?

Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry. For example, triclinic crystal structures of 2,3-diethylnaphtho[2,3-g]quinoxaline-6,11-dione reveal bond lengths of 1.36–1.42 Å for C-N bonds and dihedral angles <5° between fused rings . Synchrotron-based crystallography further resolves disordered solvent molecules in lattice voids .

Q. How do contradictory spectroscopic data arise, and how are they addressed?

Discrepancies in NMR chemical shifts may stem from solvent effects or dynamic equilibria (e.g., keto-enol tautomerism). Multi-technique validation (FTIR, UV-Vis) and variable-temperature NMR experiments clarify such ambiguities. For instance, downfield shifts in ¹³C NMR (δ ~180 ppm) confirm carbonyl group participation in conjugation .

Q. What computational tools predict the bioactivity of this compound derivatives?

Molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) models correlate substituent effects with biological endpoints. For tyrosinase inhibitors, free energy calculations (MM-PBSA) validate binding affinities predicted by docking . Machine learning models trained on IC₅₀ datasets prioritize synthetic targets with high predicted activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.